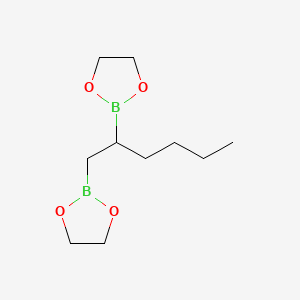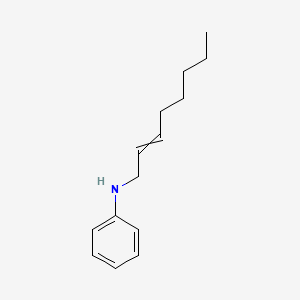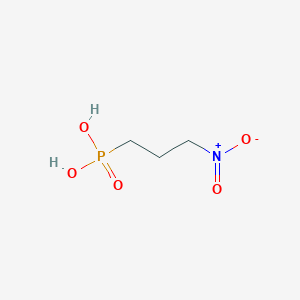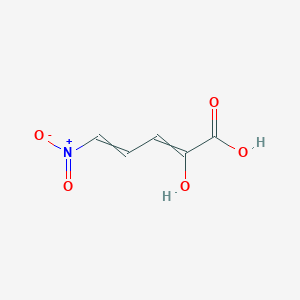![molecular formula C9H14O2 B12552907 1,7-Dioxaspiro[5.5]undec-3-ene CAS No. 147274-32-6](/img/structure/B12552907.png)
1,7-Dioxaspiro[5.5]undec-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Dioxaspiro[55]undec-3-ene is a chemical compound characterized by a spirocyclic structure containing two oxygen atoms within a dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,7-Dioxaspiro[5.5]undec-3-ene can be synthesized through several methods. One common approach involves the reaction between 2-lithiated 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides . Another method includes the sequential dialkylation of methoxypropadiene via the corresponding lithium derivatives, followed by acid-catalyzed ring closure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Dioxaspiro[5.5]undec-3-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dioxane ring and the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1,7-Dioxaspiro[5.5]undec-3-ene has several scientific research applications, including:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,7-Dioxaspiro[5.5]undec-3-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds and other non-covalent interactions with various molecules, influencing their stability and reactivity . These interactions play a crucial role in its chemical and biological activities.
Vergleich Mit ähnlichen Verbindungen
1,7-Dioxaspiro[5.5]undec-3-ene can be compared with other similar compounds, such as:
1,3-Dioxane-1,3-dithiane spiranes: These compounds contain both oxygen and sulfur atoms in their spirocyclic structures and exhibit different chemical properties and reactivities.
Bis(1,3-oxathiane) spiranes: These compounds have two oxathiane rings and show unique stereochemistry and conformational behavior.
The uniqueness of this compound lies in its specific dioxane ring and spirocyclic structure, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
147274-32-6 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
1,7-dioxaspiro[5.5]undec-3-ene |
InChI |
InChI=1S/C9H14O2/c1-3-7-10-9(5-1)6-2-4-8-11-9/h1,3H,2,4-8H2 |
InChI-Schlüssel |
WPXSZYFCILXAAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC2(C1)CC=CCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


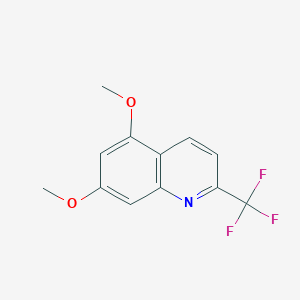
![Benzenepropanoic acid, 3-cyano-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B12552830.png)

![3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid](/img/structure/B12552846.png)
![Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552863.png)
